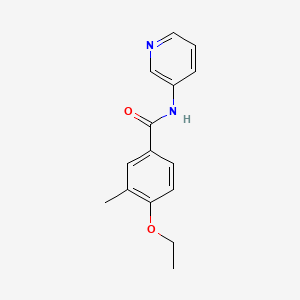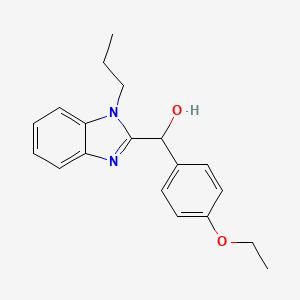
4-ethoxy-3-methyl-N-3-pyridinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-methyl-N-3-pyridinylbenzamide, also known as EPM, is a compound that has gained increasing attention in the field of scientific research due to its potential therapeutic applications. EPM is a small molecule that belongs to the class of benzamide derivatives, which have been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. In inflammation, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroprotection, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of anti-apoptotic proteins. In inflammation, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to suppress the production of pro-inflammatory cytokines, reduce the infiltration of immune cells, and inhibit the activation of NF-κB. In neuroprotection, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to reduce oxidative stress, inflammation, and neuronal damage.
Advantages and Limitations for Lab Experiments
4-ethoxy-3-methyl-N-3-pyridinylbenzamide has several advantages as a research tool, including its small size, high solubility, and low toxicity. 4-ethoxy-3-methyl-N-3-pyridinylbenzamide can be easily synthesized in the laboratory, and its effects can be easily measured using various assays. However, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide also has some limitations, including its limited stability in aqueous solutions and its potential for non-specific binding to proteins.
Future Directions
There are several future directions for the research of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including the identification of its molecular targets and signaling pathways. Additionally, further studies are needed to optimize the synthesis and formulation of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide for clinical use.
Synthesis Methods
The synthesis of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide involves the reaction of 4-ethoxy-3-methylbenzoic acid with 3-aminopyridine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with ethyl chloroformate to yield 4-ethoxy-3-methyl-N-3-pyridinylbenzamide. The overall yield of the synthesis process is approximately 50%.
Scientific Research Applications
4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in the pathogenesis of various diseases, and 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurological research, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
4-ethoxy-3-methyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-3-19-14-7-6-12(9-11(14)2)15(18)17-13-5-4-8-16-10-13/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKPTSRSPPEFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-(4-{[(2-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5485784.png)
![3-methyl-7-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5485798.png)
![4-(3-isopropyl-1H-pyrazol-1-yl)-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5485806.png)
![6-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)carbonyl]-3,4-dihydro[1]benzothieno[2,3-c]pyridin-1(2H)-one](/img/structure/B5485811.png)

![4-{[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5485826.png)
![N-(2-phenoxyethyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5485829.png)

![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485843.png)
![8-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5485854.png)

![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5485872.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5485875.png)
